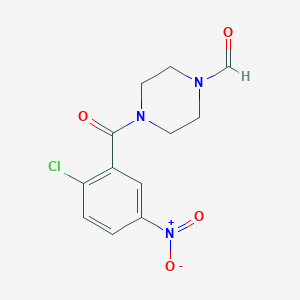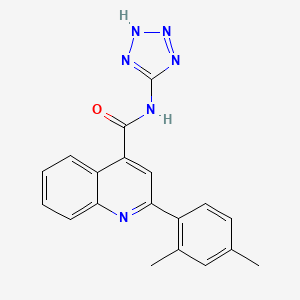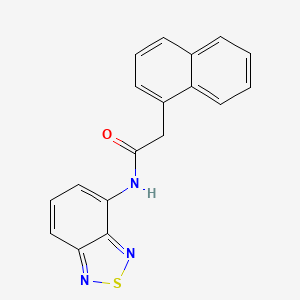
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that possesses a nitro and chloro substituent on the benzene ring. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent.
Wirkmechanismus
The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed that the nitro and chloro substituents on the benzene ring play a crucial role in its biological activity. The nitro group is known to exhibit antibacterial and antifungal activity by interfering with the electron transport chain in microorganisms. The chloro group is also known to enhance the antibacterial and antifungal activity of the compound by increasing its lipophilicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde have been extensively studied. This compound has been shown to inhibit the growth of various microorganisms by interfering with their electron transport chain. It has also been reported to induce apoptosis in cancer cells by activating caspase-mediated pathways. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments include its high yield and purity, potent antibacterial and antifungal activity, and low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is the optimization of its chemical structure to enhance its biological activity and pharmacokinetics. Another direction is the development of new drugs based on the scaffold of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
Synthesemethoden
The synthesis of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent. The reaction is carried out under reflux conditions for a specific period of time, and the resulting product is purified by recrystallization. The yield of this synthesis method is reported to be high, and the purity of the final product is also high.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been reported to possess anticancer activity against various cancer cell lines. Moreover, this compound has been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-11-2-1-9(16(19)20)7-10(11)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCUIZKNCAFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)



![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)